I-BRD9 is a cell-active, small molecule inhibitor that selectively targets BRD9, a subunit of the mammalian SWI/SNF (BAF) ATP-dependent chromatin remodeling complex [, , ]. I-BRD9 exhibits high selectivity for BRD9, demonstrating over 700-fold selectivity over the BET family bromodomains and 200-fold over the closely related BRD7 [, ]. This selectivity makes I-BRD9 a valuable tool for dissecting the specific roles of BRD9 in various cellular processes and disease models [, , ].
The molecular structure of I-BRD9 bound to the bromodomain of human BRD9 has been determined by X-ray crystallography. The crystal structure is available in the Protein Data Bank (PDB) under accession code 5EU5 []. Further structural insights into the selective binding mechanism of I-BRD9 and its derivatives to BRD9 and BRD4 are provided by molecular dynamics simulations and molecular mechanics Poisson-Boltzmann surface area calculations [].
I-BRD9 functions by competitively binding to the bromodomain of BRD9 [, , ]. Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression []. By binding to the BRD9 bromodomain, I-BRD9 disrupts the interaction between BRD9 and acetylated histones, ultimately leading to changes in gene expression [, , ]. This disruption of BRD9 function has been shown to impact various cellular processes, including cell proliferation, apoptosis, cell cycle progression, and differentiation, highlighting the crucial role of BRD9 in these processes [, , , , , ].
While the provided literature does not delve into the specific physical and chemical properties of I-BRD9, its classification as a "cell-active, small molecule inhibitor" suggests certain characteristics []. Being "cell-active" implies an ability to permeate cell membranes and exert its effects intracellularly []. The term "small molecule" generally refers to organic compounds with relatively low molecular weight, typically below 900 Daltons. These characteristics are often associated with favorable pharmacological properties, such as good bioavailability and tissue penetration.
Oncology:- I-BRD9 has demonstrated promising anti-cancer activity in preclinical studies using various cancer models, including acute myeloid leukemia (AML) [, , ], rhabdoid tumors [], epidermal growth factor receptor (EGFR) mutant lung cancer [], and clear cell renal cell carcinoma (ccRCC) [].- In AML cells, I-BRD9 inhibits cell growth, induces apoptosis, and promotes cell cycle arrest []. - I-BRD9 shows potential in overcoming therapeutic resistance in EGFR-mutant lung cancer by targeting BRD9-mediated epithelial-to-mesenchymal transition (EMT) [].- Research suggests BRD9 as a potential therapeutic target in HIF2αlow/− ccRCC, and I-BRD9 effectively inhibits the growth of these tumors in preclinical models [].- I-BRD9 exhibits synergistic effects with cytotoxic drugs like doxorubicin and carboplatin in rhabdoid tumors [].
Uterine Fibroids:- I-BRD9 suppresses the growth of uterine fibroid cells by inducing apoptosis, cell cycle arrest, and decreasing extracellular matrix deposition, suggesting a potential therapeutic role in managing uterine fibroids [].
Hematopoietic Stem Cell Aging:- Studies using I-BRD9 provide insights into the role of BRD9 in regulating human hematopoietic stem cell aging, particularly in influencing myeloid and erythroid differentiation [].
Leishmaniasis:- Research suggests that I-BRD9 inhibits the bromodomain factor 5 (BDF5) in Leishmania, highlighting its potential as a starting point for developing new antileishmanial drugs [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2